molecular formula C11H14O2S B2456394 4-[4-(Methylsulfanyl)phenyl]butanoic acid CAS No. 116174-33-5

4-[4-(Methylsulfanyl)phenyl]butanoic acid

Cat. No.: B2456394
CAS No.: 116174-33-5
M. Wt: 210.29
InChI Key: IFWFPNDGJSIBFG-UHFFFAOYSA-N
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Description

4-[4-(Methylsulfanyl)phenyl]butanoic acid is an organic compound with the molecular formula C11H14O2S It is characterized by a butanoic acid backbone with a phenyl ring substituted with a methylsulfanyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(Methylsulfanyl)phenyl]butanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-(Methylsulfanyl)benzaldehyde.

    Grignard Reaction: The aldehyde undergoes a Grignard reaction with ethylmagnesium bromide to form 4-(Methylsulfanyl)phenylpropan-1-ol.

    Oxidation: The alcohol is then oxidized to 4-(Methylsulfanyl)phenylpropanoic acid using an oxidizing agent such as potassium permanganate.

    Chain Extension: Finally, the propanoic acid undergoes a chain extension reaction to form this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the methylsulfanyl group is converted to a sulfoxide or sulfone.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reduction: Lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution: Halogenating agents or nitrating agents for electrophilic aromatic substitution.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: 4-[4-(Methylsulfanyl)phenyl]butanol.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-[4-(Methylsulfanyl)phenyl]butanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development due to its structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[4-(Methylsulfanyl)phenyl]butanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methylsulfanyl group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

    4-(Methylsulfanyl)benzoic acid: Similar structure but with a benzoic acid backbone.

    4-(Methylsulfanyl)phenylacetic acid: Similar structure but with a phenylacetic acid backbone.

    4-(Methylsulfanyl)phenylpropanoic acid: Similar structure but with a propanoic acid backbone.

Uniqueness: 4-[4-(Methylsulfanyl)phenyl]butanoic acid is unique due to its butanoic acid backbone, which provides different chemical properties and reactivity compared to its analogs. The presence of the methylsulfanyl group also imparts distinct redox characteristics, making it valuable for specific applications in synthesis and biological research.

Properties

IUPAC Name

4-(4-methylsulfanylphenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2S/c1-14-10-7-5-9(6-8-10)3-2-4-11(12)13/h5-8H,2-4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFWFPNDGJSIBFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

In a 500 ml round-bottomed flask, 0.088 mol of the compound obtained in Step A is dissolved in 0.881 ml of trifluoroacetic acid. The solution is cooled to 0° C. with the aid of an ice bath and 0.220 ml of triethylsilane hydride is added with the aid of a dropping funnel. The reaction mixture is stirred for 18 hours at ambient temperature and is then hydrolysed. The precipitate formed is filtered off under suction, is washed with water and with cyclohexane and is then dissolved in ethyl acetate. The organic phase is dried over MgSO4 and evaporated to obtain the title product in the form of a white solid.
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0.088 mol
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reactant
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0.881 mL
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solvent
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triethylsilane hydride
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0.22 mL
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Synthesis routes and methods III

Procedure details

A solution of the acid obtained in Step A (19.8 g, 88.1 mmol) in trifluoroacetic acid (68 ml, 881 mmol) is brought to 0° C. and then triethylsilane hydride (35.2 ml, 220 mmol) is added dropwise using a dropping funnel. Stirring is carried out at ambient temperature for 17 hours. After hydrolysis, the white precipitate formed is filtered off, rinsed with water and with cyclohexane and is then purified by chromatography on silica gel (eluant: acetone/toluene/cyclohexane 30/50/20) to yield the title compound.
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19.8 g
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Reaction Step One
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68 mL
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reactant
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Name
triethylsilane hydride
Quantity
35.2 mL
Type
reactant
Reaction Step Three

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